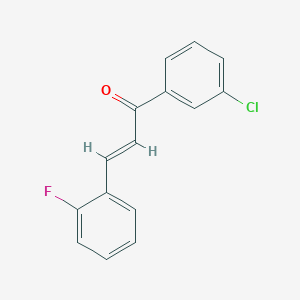
1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine
Vue d'ensemble
Description
“1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine” is a chemical compound . It is also known as "[1-Methyl-2-(7-methyl-1H-indol-3-yl)ethyl]amine hydrochloride" .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H16N2 . The average mass is 188.269 Da and the monoisotopic mass is 188.131348 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not explicitly provided in the search results .Applications De Recherche Scientifique
Synthesis Applications
- Novel Tetrahydropyrazino Indoles Synthesis : This compound has been used in the synthesis of novel tetrahydropyrazino indoles, showing its utility in creating complex organic structures (Katritzky et al., 2003).
- MAO Inhibitors Synthesis : The compound has also been involved in the synthesis of α- and β-methyl derivatives acting as selective inhibitors of monoamine oxidases A and B (García et al., 1992).
Spectroscopic and Metal Complex Characterization
- Spectroscopic Characterization of Metal Complexes : It has been used in the preparation of metal ion complexes, contributing to the spectroscopic characterization of these complexes (KhiderHussain Al-Daffaay, 2022).
Chemical Synthesis and Characterization
- Facile Synthesis of Deaza-Analogues : It plays a role in the synthesis of deaza-analogues of the bisindole marine alkaloid topsentin, highlighting its versatility in organic synthesis (Carbone et al., 2013).
- One-Pot Synthesis Approach : The compound is used in a one-pot synthesis method, demonstrating its efficiency in the synthesis of complex organic structures (Tiwari et al., 2005).
Structural Analysis and Synthesis
- Crystal Structural Evaluation : Used in the synthesis and structural evaluation of various substituted indole and gramine derivatives, it contributes to the understanding of molecular structures (Kukuljan et al., 2016).
Additional Research Applications
- Potential Antileishmanial Agents : Research has been conducted on its derivatives for potential antileishmanial activity (Singh et al., 2012).
- Cytotoxicity Studies : It has been used in the isolation of new cytotoxic compounds from Aspergillus sclerotiorum, demonstrating its relevance in medical research (Wang et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
1-(7-methyl-1H-indol-3-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-8-4-3-5-11-10(6-9(2)13)7-14-12(8)11/h3-5,7,9,14H,6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJMGGZLKGIAFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




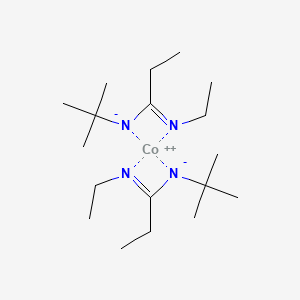
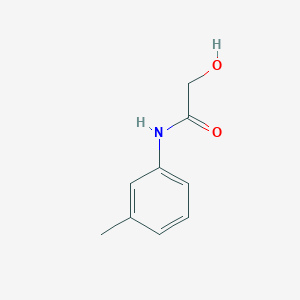
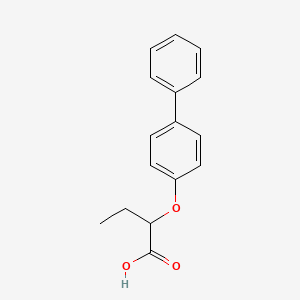
![3-Acetyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071696.png)
![3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071697.png)
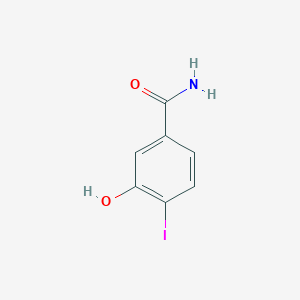

![2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B3071716.png)
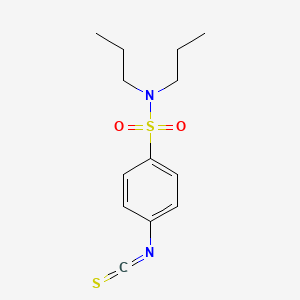
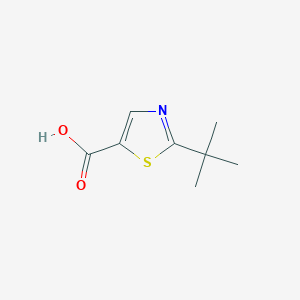
![2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride](/img/structure/B3071748.png)
![{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3071766.png)
